molecular formula C50H42O6P2 B12468209 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene

Cat. No.: B12468209
M. Wt: 800.8 g/mol
InChI Key: HMDFZBAEPVXJAE-UHFFFAOYSA-N
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Description

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two diphenylphosphoroso groups attached to a naphthalene core through ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene typically involves the reaction of naphthalene derivatives with diphenylphosphoroso compounds. One common method includes the use of phase-transfer catalysis and microwave irradiation to enhance the reaction efficiency . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoroso groups to diphenylphosphine.

    Substitution: The compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines.

Scientific Research Applications

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene involves its ability to form stable complexes with metal ions. This complexation can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

1,8-Bis({2-[2-(diphenylphosphoroso)phenoxy]ethoxy})naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C50H42O6P2

Molecular Weight

800.8 g/mol

IUPAC Name

1,8-bis[2-(2-diphenylphosphorylphenoxy)ethoxy]naphthalene

InChI

InChI=1S/C50H42O6P2/c51-57(40-21-5-1-6-22-40,41-23-7-2-8-24-41)48-33-15-13-29-44(48)53-35-37-55-46-31-17-19-39-20-18-32-47(50(39)46)56-38-36-54-45-30-14-16-34-49(45)58(52,42-25-9-3-10-26-42)43-27-11-4-12-28-43/h1-34H,35-38H2

InChI Key

HMDFZBAEPVXJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOC4=CC=CC5=C4C(=CC=C5)OCCOC6=CC=CC=C6P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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